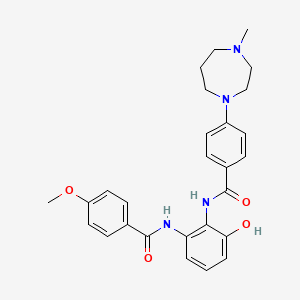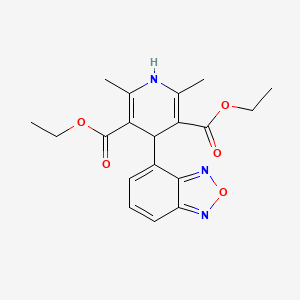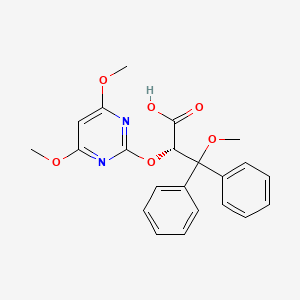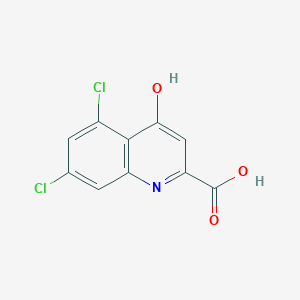
5,7-Dichlorokynurenic acid
Descripción general
Descripción
5,7-Dichlorokynurenic acid (5,7-DCKA) is a selective NMDA receptor antagonist acting at the glycine site of the NMDA receptor complex . It is a derivative of kynurenic acid .
Molecular Structure Analysis
The molecular formula of 5,7-Dichlorokynurenic acid is C10H5Cl2NO3 . The molecular weight is 258.06 g/mol .Chemical Reactions Analysis
5,7-Dichlorokynurenic acid binds to a strychnine-insensitive glycine binding site located on the N-methyl-D-aspartate (NMDA) receptor complex . It selectively inhibits glycine- over kainate-induced NMDA currents .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dichlorokynurenic acid include a density of 1.7±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 57.4±0.3 cm3, and a polar surface area of 66 Å2 .Aplicaciones Científicas De Investigación
-
Neuroscience
- 5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site .
- It’s used in research to study the role of NMDA receptors in the brain .
- The compound is typically applied to brain tissue or cells in a lab setting, and its effects on NMDA receptor activity are measured .
- Studies have shown that 5,7-DCKA can effectively block NMDA receptor activity, providing valuable insights into the role of these receptors in the brain .
-
Pain Research
- 5,7-DCKA has been used in research studying pain mechanisms .
- In vivo, 5,7-DCKA reverses mechanical hyperalgesia in magnesium-deficient rats in a dose-dependent manner .
- The compound is administered to rats, and its effects on pain responses are measured .
- The results of these studies suggest that 5,7-DCKA may have potential as a therapeutic agent for pain .
-
Cardiovascular Research
- 5,7-DCKA has been used in research studying the cardiovascular system .
- It blocks the positive ionotropic effect, hypertension, and increase in myocardial oxygen demand induced by electrical stimulation of the paraventricular nucleus (PVN) in anesthetized rabbits .
- The compound is administered to rabbits, and its effects on cardiovascular responses are measured .
- These studies provide insights into the role of NMDA receptors in cardiovascular function .
-
Psychopharmacology
- 5,7-DCKA has been used in research studying anxiety .
- 5,7-DCKA increases social interaction time in the social interaction test and time spent in the open arms of the elevated plus maze, indicating anxiolytic-like activity .
- The compound is administered to animals, and its effects on anxiety-like behaviors are measured .
- These studies suggest that 5,7-DCKA may have potential as a therapeutic agent for anxiety .
-
Cellular Biochemistry
- 5,7-Dichlorokynurenic acid is used in cellular biochemistry to study the role of NMDA receptors in cellular processes .
- The compound is typically applied to cells in a lab setting, and its effects on cellular processes are measured .
- Studies have shown that 5,7-DCKA can effectively block NMDA receptor activity, providing valuable insights into the role of these receptors in cellular biochemistry .
-
Pharmacology
- 5,7-Dichlorokynurenic acid is used in pharmacology as a potent NMDA receptor glycine binding site antagonist .
- It’s used in research to study the role of NMDA receptors in pharmacological processes .
- The compound is typically applied to cells or tissues in a lab setting, and its effects on NMDA receptor activity are measured .
- Studies have shown that 5,7-DCKA can effectively block NMDA receptor activity, providing valuable insights into the role of these receptors in pharmacology .
-
Molecular Biology
- 5,7-Dichlorokynurenic acid is used in molecular biology to study the role of NMDA receptors in transcription factors .
- The compound is typically applied to cells in a lab setting, and its effects on transcription factors are measured .
- Studies have shown that 5,7-DCKA can effectively block NMDA receptor activity, providing valuable insights into the role of these receptors in molecular biology .
-
Pharmacokinetics
- 5,7-Dichlorokynurenic acid is used in pharmacokinetics as a potent NMDA receptor glycine binding site antagonist .
- It’s used in research to study the role of NMDA receptors in drug absorption, distribution, metabolism, and excretion .
- The compound is typically applied to cells or tissues in a lab setting, and its effects on NMDA receptor activity are measured .
- Studies have shown that 5,7-DCKA can effectively block NMDA receptor activity, providing valuable insights into the role of these receptors in pharmacokinetics .
Safety And Hazards
Propiedades
IUPAC Name |
5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFPRIGXAVYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893710 | |
| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichlorokynurenic acid | |
CAS RN |
131123-76-7, 190908-40-8 | |
| Record name | 5,7-Dichlorokynurenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131123-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichlorokynurenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131123767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dichlorokynurenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-DICHLOROKYNURENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61ORK73PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



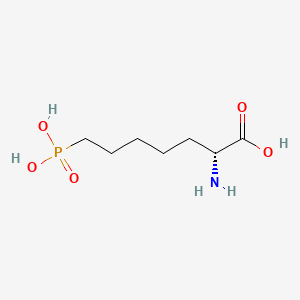
![2-[4-Acetamidylphenylamino]-4-[2-benzoylphenylamino]-5-nitropyrimidine hydrochloride](/img/structure/B1669811.png)
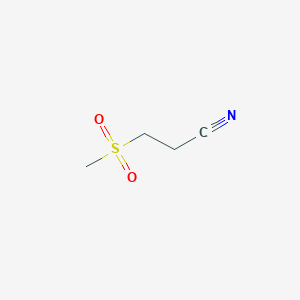
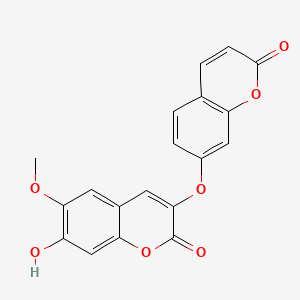
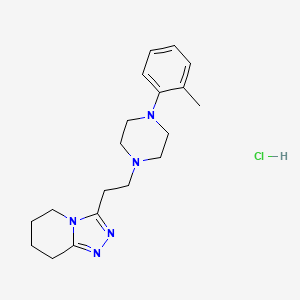
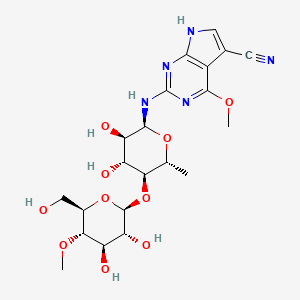
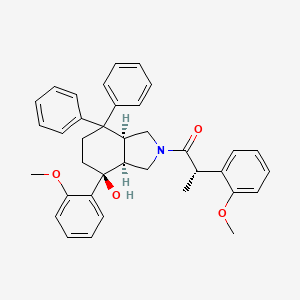
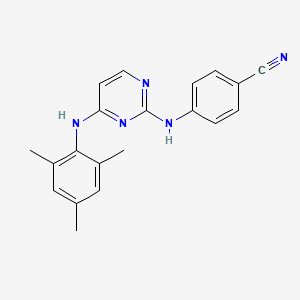
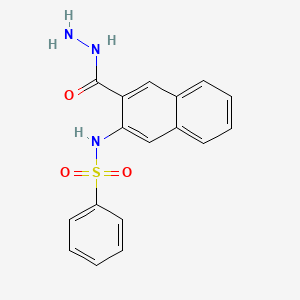
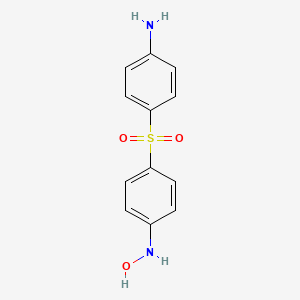
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)
